Cas no 174265-12-4 (2-Bromo-5-chlorobenzaldehyde)
2-Bromo-5-chlorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-chlorobenzaldehyde
- 5-Chloro-2-bromobenzaldehyde
- Benzaldehyde,2-bromo-5-chloro
- IIISHLMCTDMUHH-UHFFFAOYSA
- 2-Bromo-5-chlorobenzalde
- Benzaldehyde, 2-bromo-5-chloro-
- PubChem19849
- KSC174I5N
- 2-bromo-5-chlorobenzaldehycle
- IIISHLMCTDMUHH-UHFFFAOYSA-
- IIISHLMCTDMUHH-UHFFFAOYSA-N
- BCP05871
- WT1705
- CL8256
- RP05125
- AS02865
- WT81333
- AS03932
- CM14485
- SY021852
- EN001668
- BC00
- DTXSID40572312
- W-206063
- 2-Bromo-5-chlorobenzaldehyde, AldrichCPR
- EN300-57064
- AC-26756
- A3852
- B2955
- AM20060802
- FT-0602295
- CS-W007422
- Z871833038
- InChI=1/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
- J-508270
- SCHEMBL380473
- 174265-12-4
- PS-7884
- MFCD00462870
- AKOS005257149
- DTXCID20523084
- DB-006010
- 678-212-3
- FB33572
-
- MDL: MFCD00462870
- Inchi: 1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
- InChI Key: IIISHLMCTDMUHH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C=O)Cl
Computed Properties
- Exact Mass: 217.91300
- Monoisotopic Mass: 217.91341g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.698
- Melting Point: 64.0 to 68.0 deg-C
- Boiling Point: 258 ºC
- Flash Point: 110 ºC
- Refractive Index: 1.623
- PSA: 17.07000
- LogP: 2.91500
- Solubility: Not determined
2-Bromo-5-chlorobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-Bromo-5-chlorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-chlorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2955-25g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 97.0%(GC) | 25g |
¥640.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2955-5g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 97.0%(GC) | 5g |
¥290.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B656A-100g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 100g |
¥512.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B656A-5g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 5g |
¥41.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B656A-25g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 25g |
¥144.0 | 2022-06-10 | |
| Fluorochem | 079055-1g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079055-10g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 079055-25g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 079055-100g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | 98% | 100g |
£84.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124143-100g |
2-Bromo-5-chlorobenzaldehyde |
174265-12-4 | >97.0%(GC) | 100g |
¥429.90 | 2023-09-04 |
2-Bromo-5-chlorobenzaldehyde Suppliers
2-Bromo-5-chlorobenzaldehyde Related Literature
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Hunsur Nagendra Nagesh,Amaroju Suresh,Muthyala Nagarjuna Reddy,Narva Suresh,Jayanty Subbalakshmi,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2016 6 15884
Additional information on 2-Bromo-5-chlorobenzaldehyde
Recent Advances in the Application of 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4) in Chemical and Pharmaceutical Research
2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of heterocyclic frameworks and as a precursor for drug discovery. This research brief aims to summarize the latest findings on the applications, synthetic methodologies, and biological relevance of this compound.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 2-Bromo-5-chlorobenzaldehyde as a building block for the synthesis of novel kinase inhibitors. The compound's unique halogen substitution pattern allowed for efficient cross-coupling reactions, enabling the rapid generation of a diverse library of potential drug candidates. The study reported several derivatives with promising activity against cancer-related kinases, underscoring the importance of this intermediate in medicinal chemistry.
Another significant development involves the use of 2-Bromo-5-chlorobenzaldehyde in the synthesis of antimicrobial agents. A 2023 publication in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness as a precursor for quinolone derivatives with potent activity against multidrug-resistant bacterial strains. The researchers attributed the enhanced activity to the strategic positioning of the bromo and chloro substituents, which optimized molecular interactions with bacterial targets.
From a synthetic chemistry perspective, recent advances in transition-metal catalyzed reactions have expanded the utility of 2-Bromo-5-chlorobenzaldehyde. A study in Advanced Synthesis & Catalysis reported a highly efficient palladium-catalyzed amination protocol using this compound, achieving excellent yields and selectivity. This methodology provides a streamlined approach to the synthesis of complex aromatic amines, which are prevalent in many pharmaceutical compounds.
The compound's role in materials science has also gained attention. Researchers have employed 2-Bromo-5-chlorobenzaldehyde in the development of organic electronic materials, particularly as a precursor for conjugated polymers with tunable optoelectronic properties. These findings were recently published in Chemistry of Materials, highlighting the compound's potential beyond traditional pharmaceutical applications.
In conclusion, 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4) continues to be a valuable intermediate in chemical and pharmaceutical research. Its applications span drug discovery, materials science, and synthetic methodology development. The recent studies discussed herein demonstrate its ongoing relevance and potential for future innovations in these fields. Researchers are encouraged to explore further modifications and applications of this versatile building block.
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